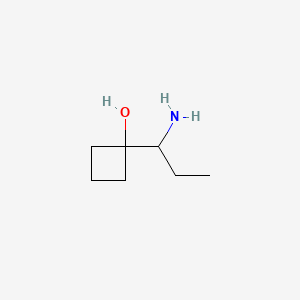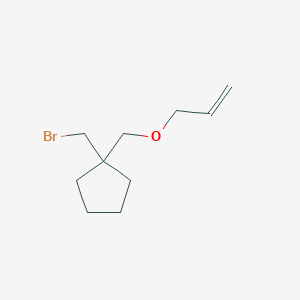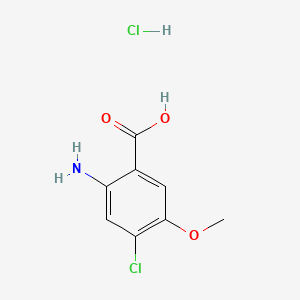
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2-methoxybenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Deprotection: The protecting group is removed to yield 2-Amino-4-chloro-5-methoxybenzoic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the methoxy group to a carboxyl group.
Reduction: Conversion of nitro groups to amino groups.
科学的研究の応用
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the hydrochloride group.
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is unique due to the presence of both the amino and chlorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility in water, making it more suitable for certain applications.
特性
分子式 |
C8H9Cl2NO3 |
|---|---|
分子量 |
238.06 g/mol |
IUPAC名 |
2-amino-4-chloro-5-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-7-2-4(8(11)12)6(10)3-5(7)9;/h2-3H,10H2,1H3,(H,11,12);1H |
InChIキー |
AKEXXIKJEOVYRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


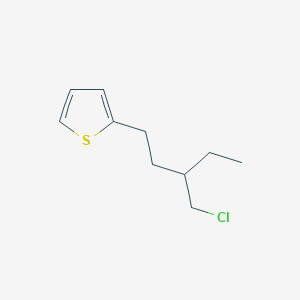
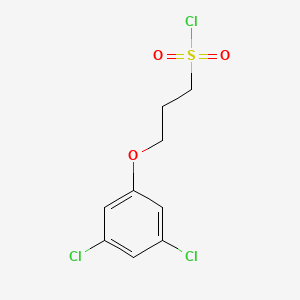
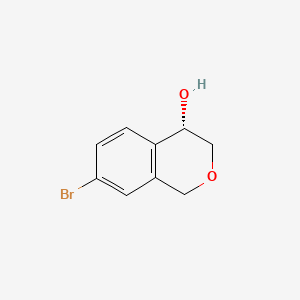
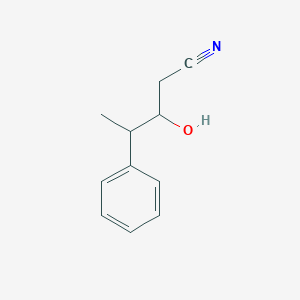
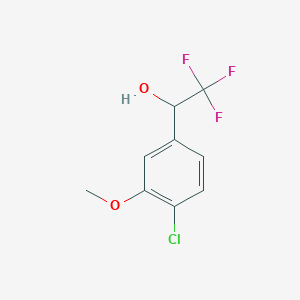
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
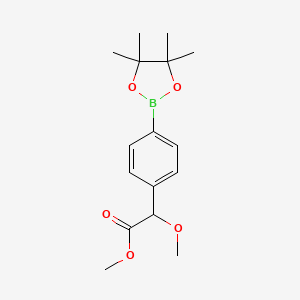
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)



![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
